molecular formula C12H7ClN2O2S B13058341 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13058341
M. Wt: 278.71 g/mol
InChI Key: OCSCOGUMTJAHGC-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-B]thiazole family, known for its diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the 3-chlorophenyl group enhances its biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-B]thiazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid involves the inhibition of specific enzymes and receptors in the target cells. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cellular processes such as cell division and proliferation, ultimately resulting in cell death . The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid stands out due to its enhanced biological activity attributed to the presence of the 3-chlorophenyl group. This modification increases its potency and selectivity towards specific biological targets, making it a more effective compound for therapeutic applications .

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C12H7ClN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)

InChI Key

OCSCOGUMTJAHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C(=CSC3=N2)C(=O)O

Origin of Product

United States

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